molecular formula C18H27BrN2 B10883051 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine

1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10883051
M. Wt: 351.3 g/mol
InChI Key: BOYXKYSPKLOEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a bromobenzyl group and a methylcyclohexyl group attached to the piperazine ring, making it a unique and versatile molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 4-methylcyclohexylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-bromobenzyl chloride is reacted with 4-methylcyclohexylamine in an appropriate solvent like ethanol or acetonitrile under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or acetonitrile.

Major Products:

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of benzylamine or cyclohexylamine derivatives.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.

Comparison with Similar Compounds

    1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorobenzyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with a fluorine atom instead of bromine.

    1-(2-Iodobenzyl)-4-(4-methylcyclohexyl)piperazine: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity and membrane permeability of compounds, potentially leading to improved biological efficacy.

Properties

Molecular Formula

C18H27BrN2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27BrN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3

InChI Key

BOYXKYSPKLOEHY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.